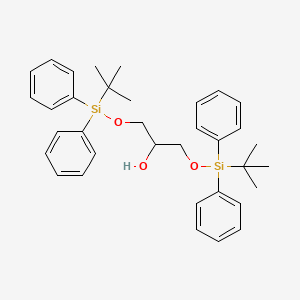

1,3-di-O-tert-butyldiphenylsilylglycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The tert-butyldiphenylsilyl group, also known as TBDPS, is a protecting group for alcohols . It was first suggested as a protecting group by Hanessian and Lavallée in 1975 . The TBDPS group offers some unique and novel features that constitute a significant improvement over the existing related groups .Molecular Structure Analysis

The molecular structure of 1,3-di-O-tert-butyldiphenylsilylglycerol is represented by the formula C35H44O3Si2. It is a complex structure that belongs to the class of organosilicon compounds.Chemical Reactions Analysis

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-di-O-tert-butyldiphenylsilylglycerol are closely related to its molecular structure. It has a molecular weight of 568.89 and belongs to the class of organosilicon compounds.Scientific Research Applications

Etherification Process

This compound plays a crucial role in the etherification process of glycerol . It can be used to produce mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG) through tert-butyl alcohol (TBA) etherification . The etherification of glycerol with isobutene is carried out via tert-butylation of glycerol, yielding similar glycerol ether products when TBA is used as a solvent .

Oxygenated Additives for Motor Gasoline

The compound can be used as an oxygenated additive for motor gasoline . When added to base motor gasoline, it improves its antiknock performance . The average blending research octane number to blending motor octane number ratios (bRON/bMON) equaled 120/111 and 124/104 for propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE), respectively .

Low-Temperature Phase Stabilization

The compound has been found to have a positive synergistic effect when added with ethanol, which helps in the cloud point depression of ethanol-blended gasoline . This property makes it useful in low-temperature phase stabilization .

Drug Synthesis

1,3-di-O-tert-butyldiphenylsilylglycerol is a versatile chemical compound that offers potential applications in drug synthesis. Its unique structure and properties make it a valuable component in the development of new pharmaceuticals.

Polymer Chemistry

This compound is also used in polymer chemistry. Its unique structure can be leveraged to create new polymers with desirable properties.

Organic Synthesis

In organic synthesis, 1,3-di-O-tert-butyldiphenylsilylglycerol is used due to its unique structure and properties. It can be used as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .

Future Directions

Research on 1,3-di-O-tert-butyldiphenylsilylglycerol and similar compounds is ongoing. For instance, a study on the crystal structure of a related compound, (S)-1-O-tert-butyldiphenylsilylglycerol, has been conducted . This research could provide insights into the properties and potential applications of 1,3-di-O-tert-butyldiphenylsilylglycerol.

properties

IUPAC Name |

1,3-bis[[tert-butyl(diphenyl)silyl]oxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O3Si2/c1-34(2,3)39(30-19-11-7-12-20-30,31-21-13-8-14-22-31)37-27-29(36)28-38-40(35(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-26,29,36H,27-28H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXSFADJOJNBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O3Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-di-O-tert-butyldiphenylsilylglycerol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide](/img/structure/B2708540.png)

![1-(2-Chlorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2708544.png)

![3-(4-Fluoro-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708546.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)

![1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2708554.png)

![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)

![5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole](/img/structure/B2708560.png)